4-(3-Fluorobenzoyl)quinoline; 97%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

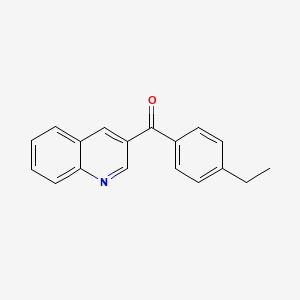

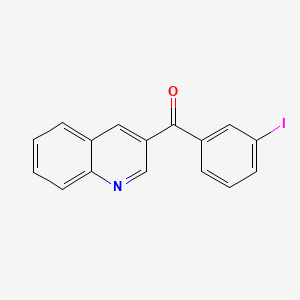

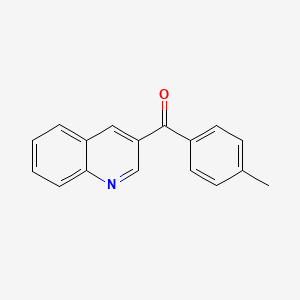

4-(3-Fluorobenzoyl)quinoline is a chemical compound with the molecular formula C16H10FNO and a molecular weight of 251.26 g/mol . .

Molecular Structure Analysis

The InChI code for 4-(3-Fluorobenzoyl)quinoline is 1S/C16H10FNO/c17-14-7-5-11(6-8-14)16(19)13-9-12-3-1-2-4-15(12)18-10-13/h1-10H .Physical And Chemical Properties Analysis

The boiling point of 4-(3-Fluorobenzoyl)quinoline is predicted to be 416.7±25.0 °C, and its density is predicted to be 1.261±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Role in Drug Discovery

Quinoline, the core structure of 3-(3-Fluorobenzoyl)quinoline, is a vital scaffold for leads in drug discovery . It plays a major role in the field of medicinal chemistry . The introduction of a fluorine atom into azaaromatics like quinoline is known to enhance the biological activity of fluorinated compounds .

Industrial and Synthetic Organic Chemistry

Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry . The presence of the fluorine atom in 3-(3-Fluorobenzoyl)quinoline could potentially enhance its reactivity and utility in these fields .

Antimalarial Drugs

The quinoline skeleton has been used for a long time as a basic structure for the development of synthetic antimalarial drugs . Fluoroquinolines, such as fluoroquine and mefloquine, are examples of such drugs .

Antineoplastic Drugs

Fluorinated quinolines have shown promise in the field of antineoplastic drugs . For example, Brequinar® and its analogs have been used in transplantation medicine, and also for the treatment of rheumatic arthritis and psoriasis .

Antibacterial Activity

Fluoroquinolones, a family of compounds that includes fluorinated quinolines, exhibit a broad spectrum of antibacterial activity . This makes 3-(3-Fluorobenzoyl)quinoline a potential candidate for the development of new antibacterial agents .

Enzyme Inhibitors

Many synthetic quinolines have been found to exhibit inhibitory activity against various enzymes . This suggests that 3-(3-Fluorobenzoyl)quinoline could potentially be used in the development of new enzyme inhibitors .

Heart Disease Treatment

Flosequinan, a fluorinated quinoline, is one of the new generation drugs for the treatment of heart diseases . This suggests potential cardiovascular applications for 3-(3-Fluorobenzoyl)quinoline .

Synthesis of Quinoline-Triazole Hybrids

3-(3-Fluorobenzoyl)quinoline could potentially be used in the synthesis of quinoline-triazole hybrids . These hybrids have been found to exhibit promising biological activity, depending on the type of substituents on the 1,2,3-triazole .

Wirkmechanismus

Target of Action

3-(3-Fluorobenzoyl)quinoline, also known as 4-(3-Fluorobenzoyl)quinoline or (3-Fluorophenyl)(quinolin-3-yl)methanone, is a quinoline derivative. Quinolines are known to interact with bacterial enzymes such as DNA gyrase and DNA topoisomerase IV . These enzymes are essential for bacterial DNA replication, making them primary targets for quinoline-based compounds .

Mode of Action

Quinolines, including 3-(3-Fluorobenzoyl)quinoline, exert their action by stabilizing a covalent enzyme-DNA complex in which the DNA is cleaved in both strands . This interaction inhibits the supercoiling process essential for bacterial DNA replication, leading to cell death . This mode of action is effective in killing bacteria and is the basis for the broad-spectrum antimicrobial activity of quinoline-based compounds .

Biochemical Pathways

It’s known that quinolines can affect various biochemical pathways due to their interaction with dna gyrase and topoisomerase iv . By inhibiting these enzymes, quinolines disrupt DNA replication, transcription, and repair, affecting multiple downstream biochemical pathways .

Pharmacokinetics

Quinolones, in general, are known for their excellent absorption and distribution properties . They are well-absorbed orally, widely distributed in body tissues, metabolized in the liver, and excreted via the kidneys . The presence of a fluorine atom in the quinoline structure often enhances the bioavailability and stability of the compound .

Result of Action

The primary result of the action of 3-(3-Fluorobenzoyl)quinoline is the inhibition of bacterial growth and replication, leading to bacterial cell death . This is achieved through the disruption of DNA replication, transcription, and repair processes in the bacterial cell .

Action Environment

The efficacy and stability of 3-(3-Fluorobenzoyl)quinoline, like other quinolones, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of divalent cations like magnesium and calcium can interfere with the binding of quinolones to their target enzymes

Eigenschaften

IUPAC Name |

(3-fluorophenyl)-quinolin-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FNO/c17-14-6-3-5-12(9-14)16(19)13-8-11-4-1-2-7-15(11)18-10-13/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZQHACLDMUVDTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Fluorobenzoyl)quinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.